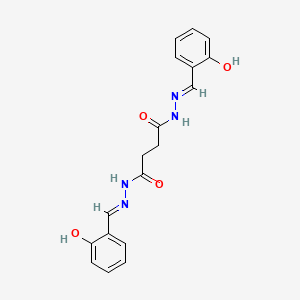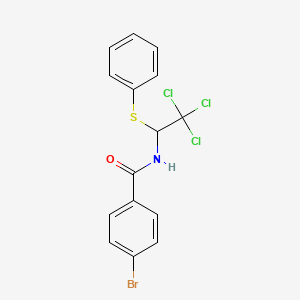
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosan ist eine komplexe organische Verbindung mit der Summenformel C14H30N2O5. Es ist bekannt für seine einzigartige Struktur, die mehrere Ether- und Aminogruppen umfasst, was es zu einer vielseitigen Verbindung in verschiedenen chemischen Anwendungen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosan beinhaltet typischerweise die Reaktion von Triethylenglykol mit Ethylendiamin unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Kaliumhydroxid und einem Lösungsmittel wie Tetrahydrofuran durchgeführt. Das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Destillation und Kristallisation sind in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Aminogruppen in der Verbindung können nucleophile Substitutionsreaktionen mit Alkylhalogeniden eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Oxide und Hydroxide.
Reduktion: Bildung von reduzierten Aminderivaten.
Substitution: Bildung von substituierten Amin- und Etherderivaten.
Wissenschaftliche Forschungsanwendungen
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie und als Komplexbildner für Metallionen verwendet.
Biologie: Wird in der Untersuchung von Enzymmechanismen und als Stabilisierungsmittel für Proteine eingesetzt.
Medizin: Wird auf sein Potenzial für die Verwendung in Arzneimittelträgersystemen und als pharmazeutisches Zwischenprodukt untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Katalysator in der organischen Synthese eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosan beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Die Ether- und Aminogruppen in der Verbindung dienen als Donor-Stellen, koordinieren mit Metallionen und stabilisieren diese. Diese Eigenschaft ist besonders nützlich in der Katalyse und bei der Stabilisierung von reaktiven Zwischenprodukten in chemischen Reaktionen .
Wirkmechanismus
The mechanism of action of 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane involves its ability to form stable complexes with metal ions. The ether and amine groups in the compound act as donor sites, coordinating with metal ions and stabilizing them. This property is particularly useful in catalysis and in the stabilization of reactive intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo [8.8.8]hexacosan: Bekannt für seine käfigartige Struktur und wird als Komplexbildner für Metallionen verwendet.
Einzigartigkeit
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosan ist einzigartig aufgrund seiner spezifischen Kombination von Ether- und Aminogruppen, die mehrere Koordinations-Stellen für Metallionen bieten. Dies macht es besonders effektiv in Anwendungen, die starke und stabile Metall-Ligand-Komplexe erfordern .
Eigenschaften
Molekularformel |
C16H34N2O5 |
|---|---|
Molekulargewicht |
334.45 g/mol |
IUPAC-Name |
10,19-dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane |
InChI |
InChI=1S/C16H34N2O5/c1-17-3-7-19-11-12-20-8-4-18(2)6-10-22-14-16-23-15-13-21-9-5-17/h3-16H2,1-2H3 |
InChI-Schlüssel |
AZBGDFBOXRCOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOCCOCCN(CCOCCOCCOCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
